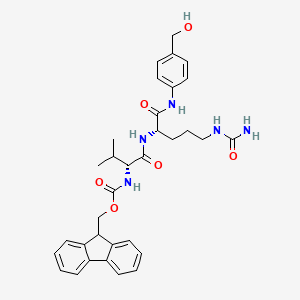

Fmoc-D-Val-Cit-PAB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-URLMMPGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Val-Cit-PAB: A Key Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Val-Cit-PAB is a critical component in the field of targeted cancer therapy, specifically in the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload or drug. This compound serves as a cleavable linker, a crucial element that ensures the selective release of the cytotoxic payload within the target cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

This technical guide provides a comprehensive overview of this compound, its mechanism of action, primary applications, and the experimental protocols for its use in ADC development.

Core Components and Mechanism of Action

This compound is a peptide-based linker system with three key components, each playing a distinct and vital role in its function:

-

Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the N-terminus of the dipeptide. During the synthesis of the linker and its conjugation to the payload, the Fmoc group prevents unwanted side reactions. It is typically removed in the final stages of ADC synthesis.

-

D-Val-Cit (D-Valine-L-Citrulline): This dipeptide sequence is the heart of the linker's selective cleavage mechanism. It is designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] The use of D-Valine, an unnatural amino acid, can in some cases enhance the stability of the linker against other proteases in systemic circulation. Upon internalization of the ADC into the target cancer cell and its trafficking to the lysosome, cathepsin B specifically recognizes and cleaves the amide bond between citrulline and the PAB group.[1]

-

PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer.[2][3] Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB group becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the unmodified, active cytotoxic drug, carbon dioxide, and an aromatic remnant. This self-immolative feature is crucial as it ensures that the released drug is fully active and not sterically hindered by remnants of the linker.

The overall mechanism of action for an ADC utilizing a this compound linker is a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload.

-

Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit linker.

-

Payload Release: The cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released drug exerts its cell-killing effect, for example, by inhibiting tubulin polymerization or causing DNA damage, leading to apoptosis of the cancer cell.

Primary Applications in Drug Development

The primary application of this compound is in the development of next-generation ADCs for the treatment of various cancers. Its design addresses the critical need for linkers that are stable in systemic circulation but are efficiently cleaved in the tumor microenvironment. This targeted drug release mechanism significantly improves the therapeutic index of the ADC by:

-

Enhancing Anti-tumor Efficacy: By delivering a high concentration of the cytotoxic payload directly to the cancer cells, the efficacy of the treatment is maximized.

-

Reducing Off-Target Toxicity: The stability of the linker in the bloodstream minimizes the exposure of healthy tissues to the potent cytotoxic drug, thereby reducing side effects commonly associated with traditional chemotherapy.

The modular nature of the this compound linker allows for its use with a variety of antibodies and cytotoxic payloads, making it a versatile tool in the ADC development pipeline.

Quantitative Data Summary

The performance of an ADC is critically dependent on the properties of its linker. The following table summarizes key quantitative parameters for ADCs utilizing Val-Cit linkers. It is important to note that these values can be influenced by the specific antibody, payload, and the drug-to-antibody ratio (DAR).

| Parameter | Typical Values/Observations | Significance | References |

| In Vitro Cytotoxicity (IC50) | Low pM to nM range | Demonstrates the high potency of the ADC against target cancer cell lines. ADCs with Val-Cit linkers have shown lower IC50 values compared to some other linker technologies. | |

| Plasma Stability (Human) | High (Half-life > 200 days reported for a Val-Cit ADC) | Crucial for preventing premature drug release and minimizing systemic toxicity. Val-Cit linkers are generally very stable in human plasma. | |

| Plasma Stability (Mouse) | Lower than in human plasma (subject to cleavage by carboxylesterase Ces1c) | This is a key consideration for preclinical studies, as the instability in mouse models may not be representative of human clinical outcomes. | |

| Cathepsin B Cleavage Rate | Val-Cit is cleaved more rapidly than some other dipeptide linkers (e.g., Val-Ala is cleaved at about half the rate). | A faster cleavage rate can lead to a more rapid release of the payload within the tumor cell, potentially enhancing efficacy. | |

| Drug-to-Antibody Ratio (DAR) | Typically 2-4; higher DARs can lead to aggregation issues due to the hydrophobicity of the linker-payload. | The DAR influences the potency and pharmacokinetic properties of the ADC. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful development and evaluation of ADCs utilizing the this compound linker.

Protocol 1: ADC Conjugation

Objective: To conjugate the drug-linker moiety to the antibody.

Methodology:

-

Drug-Linker Synthesis: Synthesize the Val-Cit-PAB-drug conjugate. The Fmoc group is typically removed from the Val-Cit-PAB linker before conjugation to the drug.

-

Antibody Preparation: Reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.

-

Conjugation Reaction: React the reduced antibody with the maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-Drug, where MC is maleimidocaproyl). The reaction is typically carried out in a buffered solution (e.g., PBS) at a controlled pH and temperature.

-

Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, free drug-linker, and other impurities.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target and non-target cancer cell lines.

Methodology:

-

Cell Culture: Culture antigen-positive (target) and antigen-negative (non-target) cancer cell lines in appropriate media.

-

Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.

-

Data Analysis: Plot the cell viability against the concentration of the ADC and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Plasma Stability Assay

Objective: To assess the stability of the ADC in plasma and determine the rate of premature drug release.

Methodology:

-

Incubation: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins using acetonitrile.

-

Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.

Protocol 4: Cathepsin B Cleavage Assay

Objective: To confirm the enzymatic cleavage of the Val-Cit linker by cathepsin B.

Methodology:

-

Reaction Setup: Incubate the ADC with recombinant human cathepsin B in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and EDTA).

-

Time Course: Take aliquots of the reaction mixture at different time points.

-

Analysis: Analyze the aliquots by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

-

Data Analysis: Determine the rate of cleavage from the time-course data.

Mandatory Visualizations

Caption: Signaling pathway of an ADC with a cleavable linker.

References

An In-depth Technical Guide to Fmoc-D-Val-Cit-PAB: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Val-Cit-PAB is a crucial component in the field of targeted drug delivery, most notably as a cleavable linker in the design and synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its application.

Core Structure and Chemical Identity

This compound is a peptide conjugate composed of four key moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino acid D-valine (D-Val), the non-proteinogenic amino acid citrulline (Cit), and a p-aminobenzyl alcohol (PAB) spacer.[1] The Fmoc group serves as a protecting group, facilitating controlled synthesis and purification.[1] The D-Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[] The PAB unit functions as a self-immolative spacer, ensuring the release of an unmodified cytotoxic payload upon cleavage of the dipeptide.

The strategic combination of these components results in a linker that is stable in systemic circulation but is selectively cleaved within the target cell's lysosome, enabling controlled drug release.[]

Physicochemical and Chemical Properties

The chemical properties of this compound are critical for its handling, storage, and application in multi-step synthetic processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₃H₃₉N₅O₆ | |

| Molecular Weight | 601.69 g/mol | |

| CAS Number | 1350456-69-7 | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% or >96% | |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | References |

| DMSO | ≥ 40 mg/mL (52.16 mM) | Hygroscopic DMSO can reduce solubility; use freshly opened solvent. | |

| DMF | Soluble | - | |

| DCM | Soluble | - | |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for Fmoc-Val-Cit-PAB have been developed to optimize yield and stereochemical purity. Below is a representative protocol that avoids epimerization and achieves a high yield.

Objective: To synthesize this compound from Fmoc-D-Cit-PABOH and Fmoc-D-Val-OSu.

Materials:

-

Fmoc-D-Cit-PABOH

-

Piperidine

-

Dimethylformamide (DMF)

-

Fmoc-D-Val-OSu (N-hydroxysuccinimide ester)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Flash column chromatography system

-

Standard laboratory glassware and stirring equipment

Methodology:

-

Fmoc Deprotection of Fmoc-D-Cit-PABOH:

-

Prepare a 0.2 M solution of Fmoc-D-Cit-PABOH in DMF.

-

Add piperidine in excess (approximately 5.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 5 hours to ensure complete removal of the Fmoc group.

-

Remove the excess DMF and piperidine under reduced pressure.

-

To eliminate any residual piperidine, perform repeated co-evaporation with DMF. The resulting residue is H₂N-D-Cit-PABOH.

-

-

Peptide Coupling:

-

Dissolve the H₂N-D-Cit-PABOH residue in DMF to a concentration of 0.1 M.

-

Add Fmoc-D-Val-OSu to the solution.

-

Stir the reaction mixture at room temperature for 20 hours.

-

-

Purification:

-

After the reaction is complete, remove the DMF under reduced pressure.

-

Purify the resulting residue by flash column chromatography.

-

Elute the product using a solvent system of 3-12% MeOH in CH₂Cl₂.

-

This method has been reported to achieve an overall yield of up to 85%.

-

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker within an ADC to cleavage by purified cathepsin B.

Objective: To quantify the rate of payload release from a Val-Cit linker-containing conjugate upon incubation with recombinant human cathepsin B.

Materials:

-

Test conjugate (e.g., an ADC with a Val-Cit-PAB linker)

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

-

Quench Solution: Acetonitrile with an internal standard for LC-MS/MS analysis

-

96-well microplate

-

Incubator (37°C)

-

LC-MS/MS system

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).

-

Prepare the cathepsin B enzyme solution in the assay buffer to the desired concentration (e.g., 20 nM).

-

-

Reaction Setup:

-

In a 96-well plate, add the test conjugate solution to the assay buffer to achieve the final desired concentration (e.g., 1 µM).

-

Pre-warm the plate and the enzyme solution to 37°C.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the pre-warmed cathepsin B solution to the wells containing the conjugate.

-

Incubate the plate at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction in the respective wells by adding the quench solution.

-

-

Analysis:

-

Analyze the samples from each time point by LC-MS/MS to quantify the amount of released payload and the remaining intact conjugate.

-

Calculate the cleavage rate and the half-life (t½) of the linker under these conditions.

-

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing a Val-Cit-PAB linker is dependent on a precise, multi-step intracellular process.

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell, which triggers receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB spacer of the linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer. This "self-immolation" results in the release of the cytotoxic payload in its fully active, unmodified form, along with carbon dioxide and p-aminobenzyl alcohol.

-

Cytotoxic Effect: The released payload can then exert its cell-killing effect, for example, by disrupting microtubule polymerization or causing DNA damage.

References

An In-depth Technical Guide to the Mechanism of Action of Fmoc-D-Val-Cit-PAB in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Fmoc-D-Val-Cit-PAB linker system, a critical component in the design and efficacy of modern antibody-drug conjugates (ADCs). We will delve into the roles of each component of the linker, the process of payload release, and the experimental protocols used to characterize its function.

Introduction to the Val-Cit-PAB Linker in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Among the most clinically successful linkers is the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) system. This linker is designed to be stable in the bloodstream but susceptible to enzymatic cleavage within the lysosomal compartment of tumor cells, ensuring a targeted release of the payload.

The this compound linker incorporates several key features to optimize its performance:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: This is a protecting group used during the chemical synthesis of the linker-payload construct. It prevents unwanted reactions at the N-terminus of the dipeptide, ensuring precise and controlled assembly of the ADC.[2][3] It is removed in the final stages of synthesis.

-

D-Valine: The use of the D-isoform of valine is a strategic design choice to enhance the linker's stability against premature cleavage by certain proteases in the bloodstream, potentially improving the ADC's pharmacokinetic profile.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.

-

PAB (p-aminobenzyl alcohol) Spacer: This self-immolative spacer is connected to the citrulline residue and the cytotoxic drug. Once the Val-Cit dipeptide is cleaved, the PAB spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the active drug in an unmodified form.

Mechanism of Action: From Systemic Circulation to Payload Release

The journey of an ADC with an this compound linker from administration to payload delivery is a multi-step process.

Diagram of the ADC Mechanism of Action

References

- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purchase Directly from Fmoc-Val-Cit-PAB | China Fmoc-Val-Cit-PAB Supplies [liwei-peptide.com]

- 3. Purchase Directly from Fmoc-Val-Cit-PAB-PNP | China Fmoc-Val-Cit-PAB-PNP Supplies [liwei-peptide.com]

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the Role of the p-Aminobenzyloxycarbonyl (PAB) Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. The efficacy of these complex biotherapeutics is critically dependent on the linker that bridges the monoclonal antibody to the potent cytotoxic payload. Among the various linker technologies, the p-aminobenzyloxycarbonyl (PAB) spacer has emerged as a cornerstone, prized for its reliable self-immolative mechanism that ensures the conditional and traceless release of the active drug within the target cancer cell.[1][2] This technical guide provides an in-depth exploration of the PAB spacer, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the intricate processes involved.

The Self-Immolative Mechanism of the PAB Spacer

The PAB spacer functions as a critical component in many successful ADCs, including several FDA-approved therapies.[1] Its mechanism is predicated on a 1,6-elimination reaction, an electronic cascade that is triggered by the cleavage of a linked promoiety, often a dipeptide, by lysosomal enzymes like cathepsin B within the target cancer cell.[1][3] This enzymatic cleavage unmasks an aniline nitrogen, initiating a rapid and irreversible fragmentation of the spacer and the concomitant release of the unmodified cytotoxic drug. The efficiency and kinetics of this self-immolation are crucial for the therapeutic efficacy and safety profile of the ADC.

The sequence of events is as follows:

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, enzymes such as Cathepsin B recognize and cleave a specific peptide bond in the linker, for instance, the widely used valine-citrulline (Val-Cit) dipeptide. This cleavage exposes the primary amine of the PAB group.

-

1,6-Elimination: The newly exposed electron-donating amino group initiates a spontaneous electronic cascade through the aromatic ring of the PAB spacer. This leads to the fragmentation of the spacer.

-

Payload Release: The fragmentation results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic remnant. The release of the drug in its original, highly potent form is a key advantage of this "traceless" linker system.

The rate of this 1,6-elimination can be influenced by the electronic properties of the PAB ring; electron-donating groups can accelerate the process, while electron-withdrawing groups can retard it, offering a potential avenue for fine-tuning drug release kinetics.

Data Presentation: Quantitative Analysis of PAB Linker Performance

The stability of the linker in plasma and the rate of drug release upon enzymatic cleavage are critical parameters for the successful development of an ADC. The following tables summarize key quantitative data related to PAB-based linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Linker Example | ADC Construct | Plasma Source | Incubation Time | Payload Release (%) | Reference |

| Peptide (PAB) | vc-PAB-MMAE | Trastuzumab-vc-PAB-MMAE | Human | 6 days | < 1% | |

| Peptide (PAB) | vc-PAB-MMAE | Trastuzumab-vc-PAB-MMAE | Cynomolgus Monkey | 6 days | < 1% | |

| Peptide (PAB) | vc-PAB-MMAE | Trastuzumab-vc-PAB-MMAE | Rat | 6 days | ~4% | |

| Peptide (PAB) | vc-PAB-MMAE | Trastuzumab-vc-PAB-MMAE | Mouse | 6 days | > 20% | |

| Hydrazone | Hydrazone-Dox | Generic ADC | Human | 183 hours (pH 7.4) | ~50% (t½) | |

| Disulfide | SPDB-DM4 | Generic ADC | Human | Not specified | Variable | |

| β-Glucuronide | Gluc-MMAE | Generic ADC | Human | Not specified | High stability |

Note: The instability of the vc-PAB linker in rodent plasma is attributed to the activity of carboxylesterase 1c (Ces1c).

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Data from a representative study. Actual values may vary depending on the experimental conditions and the full linker-drug construct.

Table 3: In Vitro Cytotoxicity of a PAB-based ADC (Trastuzumab-vc-PAB-MMAE)

| Cell Line | HER2 Expression | IC50 (ng/mL) |

| SK-BR-3 | High | ~10-50 |

| BT-474 | High | ~10-50 |

| NCI-N87 | High | ~10-50 |

| MDA-MB-468 | Low | >1000 |

| MCF7 | Low | >1000 |

IC50 values are approximate and can vary based on assay conditions and duration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PAB-based linkers and ADCs.

Protocol 1: Synthesis of a Val-Cit-PAB-Payload Construct (e.g., MC-VC-PAB-MMAE)

This protocol outlines the key steps for the chemical synthesis of a common PAB-containing drug-linker.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

Coupling agents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Payload Coupling: Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in DMF. Add coupling agents and a base to facilitate the formation of the amide bond. Monitor the reaction by HPLC.

-

Purification: Purify the resulting Fmoc-Val-Cit-PAB-MMAE by preparative HPLC.

-

Fmoc Deprotection: Treat the purified product with a solution of piperidine in DMF to remove the Fmoc protecting group, exposing the N-terminal amine of the valine residue.

-

Maleimide Functionalization: React the deprotected dipeptide-drug conjugate with MC-NHS ester in DMF to attach the maleimide group for subsequent conjugation to the antibody.

-

Final Purification: Purify the final product, MC-VC-PAB-MMAE, by preparative HPLC and characterize by mass spectrometry.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of drug release from an ADC in the presence of Cathepsin B.

Materials:

-

ADC with a Val-Cit-PAB linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer containing DTT to ensure the active site cysteine is in its reduced form.

-

Reaction Initiation: Add the ADC to the activated enzyme solution to start the cleavage reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and immediately add the quenching solution to stop the reaction.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Cell culture medium and supplements

-

ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and the control antibody. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer is a robust and extensively validated component of modern antibody-drug conjugates. Its well-understood 1,6-elimination mechanism provides a predictable and efficient means for the controlled release of cytotoxic payloads within target cancer cells. While alternative self-immolative linkers are continually being developed, the PAB spacer's successful translation into clinically approved and life-saving cancer therapies underscores its profound significance in the field of targeted drug delivery. A thorough understanding of its mechanism, coupled with rigorous quantitative analysis and standardized experimental evaluation, is paramount for the continued innovation and development of next-generation ADCs.

References

A Technical Deep Dive into Cathepsin B-Mediated Cleavage of Val-Cit Dipeptide Linkers in Antibody-Drug Conjugates

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of Cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) dipeptide linker, a cornerstone of modern antibody-drug conjugate (ADC) design. This process enables the specific and efficient release of cytotoxic payloads within the lysosomal compartment of target cancer cells, maximizing therapeutic efficacy while minimizing off-target toxicity.

Introduction: The Lynchpin of Targeted Cancer Therapy

Antibody-drug conjugates represent a powerful class of therapeutics that synergize the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of small-molecule drugs.[1][2][3] The linker connecting these two components is a pivotal element governing the ADC's stability in circulation and the timely release of its payload at the tumor site.[3][4] Among the various linker technologies, those susceptible to cleavage by specific tumor-associated enzymes have proven highly effective.

The Val-Cit dipeptide has emerged as a preeminent cleavable linker, largely due to its selective cleavage by Cathepsin B, a lysosomal cysteine protease frequently overexpressed in a wide range of cancers. This enzymatic trigger ensures that the potent cytotoxic agent is unleashed predominantly within the intended cancer cells.

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B: This lysosomal cysteine protease plays a crucial role in intracellular protein degradation. Its active site contains a Cys-His catalytic dyad essential for its proteolytic activity. A distinguishing feature of Cathepsin B is its "occluding loop," which allows it to function as both an endopeptidase and an exopeptidase. In the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B exhibits robust enzymatic activity, making it an ideal trigger for ADC payload release.

The Val-Cit-PABC Linker: This linker system is meticulously designed for stability, specificity, and efficient drug release. It comprises three key components:

-

Valine (Val): This amino acid occupies the P2 position and interacts with the S2 subsite of Cathepsin B's active site.

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, it fits into the S1 subsite of the enzyme.

-

p-aminobenzyloxycarbonyl (PABC) spacer: This self-immolative unit connects the dipeptide to the cytotoxic drug.

The Mechanism of Payload Release: A Step-by-Step Breakdown

The release of the cytotoxic payload from a Val-Cit-PABC-linked ADC is a multi-step process that occurs following internalization of the ADC by the target cancer cell.

-

Receptor-Mediated Endocytosis: The ADC binds to its specific antigen on the surface of a cancer cell and is internalized into an endosome.

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and a high concentration of active proteases, including Cathepsin B.

-

Enzymatic Cleavage: Cathepsin B recognizes and hydrolyzes the amide bond between the C-terminus of the citrulline residue and the PABC spacer. The hydrophobic valine residue and the citrulline residue fit into the S2 and S1 pockets of Cathepsin B's active site, respectively, facilitating this specific cleavage.

-

Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the clean and traceless release of the unmodified, active cytotoxic payload.

Linker Specificity and Considerations

While the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, further research has revealed a more nuanced picture. Studies have shown that other lysosomal cysteine proteases, such as Cathepsins S, L, and F, can also contribute to its cleavage. This enzymatic redundancy can be advantageous, as it reduces the likelihood of tumor resistance arising from the loss of a single protease.

However, the Val-Cit linker is not exclusively cleaved by lysosomal proteases. It has been shown to be susceptible to premature cleavage by enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can have implications for preclinical studies and potentially contribute to off-target toxicity.

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not extensively published. However, comparative studies using model substrates provide valuable insights into the cleavage efficiency of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Key Characteristics |

| Val-Cit | High | Benchmark for cleavable linkers; high cleavage efficiency. |

| Val-Ala | ~50% of Val-Cit | Lower hydrophobicity, which can reduce ADC aggregation. |

| Phe-Lys | Variable (can be faster than Val-Cit with isolated enzyme) | Demonstrates that other sequences are also viable substrates. |

| Glu-Val-Cit | Similar to Val-Cit | Offers increased stability in mouse plasma. |

| cBu-Cit | High | A peptidomimetic linker with enhanced specificity for Cathepsin B. |

Note: The data presented are illustrative and based on typical performance as described in the scientific literature. Actual results may vary depending on the specific ADC construct and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the in vitro validation of linker cleavage.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)

This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage.

Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and Activation Buffer.

-

Dilute recombinant Cathepsin B to the desired concentration (e.g., 10-50 nM) in Activation Buffer.

-

Prepare a stock solution of the peptide-AMC substrate in DMSO and dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.

-

-

Reaction Setup (in triplicate):

-

Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide-AMC substrate solution.

-

Negative Control Wells: 50 µL of Cathepsin B pre-incubated with inhibitor + 50 µL of peptide-AMC substrate solution.

-

Blank Wells: 50 µL of Activation Buffer + 50 µL of peptide-AMC substrate solution.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes), ensuring the reaction remains in the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 360/460 nm).

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

The rate of cleavage is determined from the slope of the fluorescence versus time plot.

-

In Vitro ADC Cleavage Assay with HPLC/LC-MS Analysis

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

-

Quench Solution: Acetonitrile with an internal standard

-

HPLC or LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding activated Cathepsin B.

-

-

Time-Course Incubation: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Reaction Quenching: Stop the reaction in the aliquots by adding an excess of the cold quench solution.

-

Sample Analysis: Analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

-

Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics, such as the half-life of the linker.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release from ADCs. A thorough understanding of the cleavage mechanism, linker specificity, and the application of robust in vitro assays are paramount for the successful design and development of the next generation of these targeted cancer therapies. This guide provides a foundational framework for researchers to explore and optimize this critical aspect of ADC technology.

References

The Crucial Component: An In-Depth Technical Guide to Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linchpin of this sophisticated therapeutic is the linker, a component that dictates the stability, efficacy, and ultimate success of an ADC. This technical guide provides a comprehensive exploration of ADC linker technology, detailing the various types of linkers, their mechanisms of action, and the critical experimental protocols for their evaluation.

The Core Function and Classification of ADC Linkers

The primary role of an ADC linker is to securely attach the cytotoxic payload to the antibody while it circulates in the bloodstream, preventing premature drug release that could lead to systemic toxicity.[1] Upon reaching the target cancer cell, the linker must facilitate the efficient and specific release of the payload to exert its therapeutic effect.[2][3] The design of the linker is a delicate balance between these two opposing requirements: stability in circulation and conditional cleavage at the tumor site.[]

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.[]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell. This targeted release mechanism can also lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.

There are three primary subclasses of cleavable linkers based on their cleavage mechanism:

-

Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly active in the lysosomal compartment of cancer cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.

-

Acid-Labile (pH-Sensitive) Linkers: These linkers contain chemical bonds, such as hydrazones, that are stable at neutral pH but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

-

Disulfide Linkers: These linkers exploit the significantly higher concentration of reducing agents, particularly glutathione (GSH), within the cytoplasm of tumor cells compared to the bloodstream. The disulfide bond is cleaved, releasing the payload.

Non-Cleavable Linkers: Relying on Lysosomal Degradation

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process releases the payload with the linker and a residual amino acid still attached. A key advantage of non-cleavable linkers is their generally higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.

Quantitative Comparison of ADC Linker Properties

The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data related to linker stability and the drug-to-antibody ratio (DAR).

Plasma Stability of Different Linker Types

Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the drug efficiently at the target site.

| Linker Type | Sub-type | Payload | Species | Stability in Plasma | Key Findings | Reference |

| Cleavable | Hydrazone | Doxorubicin | Human | Prone to premature release | Stability is pH-dependent and can be influenced by the specific hydrazone bond structure. | |

| Cleavable | Disulfide | DM1 | Rat | More stable than hydrazones | Stability can be enhanced by introducing steric hindrance near the disulfide bond. | |

| Cleavable | Peptide (Val-Cit) | MMAE | Human | Generally stable | Can be susceptible to cleavage by carboxylesterases in rodent plasma, which is a consideration for preclinical studies. | |

| Cleavable | β-glucuronide | Auristatin | Mouse | High | Cleaved by β-glucuronidase, which is abundant in the tumor microenvironment. | |

| Non-cleavable | Thioether (SMCC) | DM1 | Rat | High | Generally exhibits greater plasma stability compared to many cleavable linkers. |

Drug-to-Antibody Ratio (DAR) of Approved ADCs

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR, typically between 2 and 4, is crucial for balancing efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, faster clearance, and increased off-target toxicity.

| ADC Name (Brand Name) | Target | Linker Type | Linker | Payload | Average DAR | Reference |

| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable | Val-Cit | MMAE | ~4 | |

| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable | SMCC (Thioether) | DM1 | ~3.5 | |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | Cleavable | Hydrazone | Calicheamicin | ~6 | |

| Polatuzumab vedotin (Polivy®) | CD79b | Cleavable | Val-Cit | MMAE | ~3.5 | |

| Enfortumab vedotin (Padcev®) | Nectin-4 | Cleavable | Val-Cit | MMAE | ~3.8 | |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | Cleavable | GGFG Peptide | Deruxtecan | ~8 | |

| Sacituzumab govitecan (Trodelvy®) | Trop-2 | Cleavable | CL2A (Hydrazone) | SN-38 | ~7.6 |

Signaling Pathways and Mechanisms of Payload Release

The following diagrams illustrate the key pathways for payload release from both cleavable and non-cleavable linkers.

Caption: ADC Internalization and Payload Release Pathways.

Key Experimental Protocols for ADC Linker Evaluation

Rigorous experimental evaluation is essential to characterize the properties of an ADC and its linker. The following sections provide detailed methodologies for key assays.

Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).

-

Sample Preparation:

-

For Intact ADC Analysis: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).

-

For Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.

-

-

Analysis:

-

Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

-

Free Payload: Quantify the released payload in the supernatant using LC-MS/MS.

-

-

Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time.

Caption: Workflow for ADC Plasma Stability Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency of an ADC on target cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells expressing the target antigen (and control antigen-negative cells) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the solutions to the respective wells.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.

HIC is a standard method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs. The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated drug molecules.

Methodology:

-

Sample Preparation: Dilute the ADC sample in a high-salt mobile phase.

-

Chromatography:

-

Inject the sample onto an HIC column.

-

Elute the ADC species using a decreasing salt gradient.

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

RP-HPLC is an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.

Methodology:

-

Sample Preparation: Reduce the ADC using a reducing agent (e.g., DTT) to separate the light and heavy chains.

-

Chromatography:

-

Inject the reduced sample onto a reversed-phase column.

-

Separate the light and heavy chains and their drug-conjugated forms using an increasing organic solvent gradient.

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

-

Calculate the weighted average DAR based on the relative peak areas and the known number of drug molecules on each chain.

-

References

An In-depth Technical Guide to Cleavable Linkers in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted therapies, particularly Antibody-Drug Conjugates (ADCs), have revolutionized the landscape of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to target cells, thereby maximizing efficacy while minimizing off-target toxicity.[1] A critical component of ADC design is the linker, which covalently connects the antibody to the payload.[2] Cleavable linkers are a sophisticated class of linkers designed to be stable in systemic circulation and to release the payload under specific conditions prevalent in the target cell or its microenvironment.[3] This design strategy is crucial for ensuring that the highly potent payload is released preferentially at the site of action.[4]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in targeted therapy. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols for their evaluation.

Types and Mechanisms of Cleavable Linkers

Cleavable linkers are broadly categorized based on the physiological trigger that initiates payload release. The three main classes are enzyme-cleavable, pH-sensitive, and redox-sensitive linkers.

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are highly expressed in the tumor microenvironment or within specific cellular compartments, such as lysosomes.[5]

-

Peptide Linkers: These are the most common type of enzyme-cleavable linkers and are typically composed of a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as Cathepsin B. A widely used example is the valine-citrulline (Val-Cit) dipeptide. Upon internalization of the ADC and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating the release of the payload.

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme that is abundant in the lysosomes of tumor cells and also present in the tumor microenvironment. The hydrophilic nature of the glucuronide moiety can also improve the solubility and pharmacokinetic properties of the ADC.

pH-Sensitive Linkers

These linkers exploit the pH gradient that exists between the bloodstream (pH ~7.4) and the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).

-

Hydrazone Linkers: Hydrazone bonds are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions. This property allows for the release of the payload as the ADC is internalized and trafficked through the endo-lysosomal pathway.

Redox-Sensitive Linkers

These linkers utilize the difference in redox potential between the oxidizing extracellular environment and the reducing intracellular environment.

-

Disulfide Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the cytoplasm of cells, which has a high concentration of reducing agents like glutathione (GSH). This reductive cleavage releases the payload inside the target cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Quantitative Data on Cleavable Linker Performance

The selection of a cleavable linker is a critical aspect of ADC design, and quantitative data on their stability and efficacy are essential for making informed decisions.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Specific Linker Example | Plasma Source | Half-life (t1/2) | Reference(s) |

| Peptide | Val-Cit | Human | ~230 days | |

| Val-Cit | Mouse | ~80 hours | ||

| Glutamic acid-Val-Cit (EVCit) | Mouse | ~12 days | ||

| pH-Sensitive | Hydrazone (acylhydrazone) | Human | ~2 days | |

| Hydrazone (silyl ether-based) | Human | > 7 days | ||

| Redox-Sensitive | Disulfide (SPDB) | Rat | ~9 days | |

| β-Glucuronide | β-Glucuronide-MMAF | Rat | ~81 days |

Table 2: Comparative Efficacy of ADCs with Cleavable Linkers

| ADC Target & Payload | Linker Type | Cell Line | IC50 | Reference(s) |

| Anti-CD30-MMAE | Val-Cit | Karpas 299 | Sub-nanomolar | |

| Anti-HER2-MMAE | β-Galactosidase-cleavable | SK-BR-3 | 8.8 pM | |

| Anti-HER2-MMAE | Val-Cit | SK-BR-3 | 14.3 pM | |

| Anti-EpCAM-DM1 | Disulfide (SPDB) | COLO 205 | ~0.1 nM | |

| Trastuzumab-Exatecan | Exo-linker (EVCit) | NCI-N87 | (TGI data) | |

| Trastuzumab-Deruxtecan (T-DXd) | GGFG peptide | NCI-N87 | (TGI data) |

(Note: IC50 and TGI (Tumor Growth Inhibition) values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and direct comparisons should be made with caution.)

Experimental Protocols

Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human or other species-specific plasma (heparinized)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Dilute the ADC to a final concentration of 1 mg/mL in plasma.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.

-

Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate plasma proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of released payload using a validated LC-MS method.

-

To determine the average drug-to-antibody ratio (DAR), the intact ADC can be captured from the plasma using protein A/G beads and analyzed by LC-MS.

-

Calculate the half-life (t1/2) of the ADC in plasma by plotting the percentage of intact ADC or the concentration of released payload over time.

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.

Materials:

-

ADC with a peptide linker (e.g., Val-Cit)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Incubator at 37°C

-

HPLC or LC-MS system

Procedure:

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B (e.g., 50 nM final concentration).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

-

Determine the cleavage rate by plotting the concentration of the released payload against time.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC on target cancer cells.

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) target cell line

-

Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)

-

ADC and control articles

-

96-well plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates.

-

As controls, seed monocultures of Ag+ and Ag- cells in separate wells.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate the plates for 72-120 hours.

-

Quantify the viability of the Ag- (GFP-positive) cells using fluorescence microscopy imaging and cell counting or by flow cytometry.

-

Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting to determine the extent of the bystander effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Fmoc-D-Val-Cit-PAB: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Val-Cit-PAB (Fluorenylmethyloxycarbonyl-D-Valine-Citrulline-p-Aminobenzyl Alcohol) is a critical component in the field of targeted cancer therapy, primarily utilized as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). Its design allows for the stable conjugation of a potent cytotoxic payload to a monoclonal antibody, ensuring that the therapeutic agent remains inactive and non-toxic during systemic circulation. The selective cleavage of the linker, primarily by lysosomal enzymes such as cathepsin B which are overexpressed in tumor cells, facilitates the targeted release of the cytotoxic drug at the tumor site. This mechanism is intended to maximize therapeutic efficacy while minimizing off-target toxicity.[1][] This technical guide provides an in-depth analysis of the safety and toxicity profile of the this compound linker, focusing on the critical aspects relevant to its preclinical and clinical development.

Core Concept: The Linker's Role in ADC Safety

The safety profile of an ADC containing a this compound linker is intrinsically linked to its stability in systemic circulation.[3] Premature cleavage of the linker leads to the indiscriminate release of the cytotoxic payload, which can result in significant off-target toxicity and a diminished therapeutic window.[3][4] Therefore, the primary focus of the safety assessment is not on the intrinsic toxicity of the linker itself—which is designed to be biocompatible—but rather on the stability of the entire ADC construct.

Safety and Toxicity Profile

Direct quantitative toxicity data, such as LD50 or IC50 values, for the this compound linker alone is not extensively available in public literature. The core of the safety evaluation revolves around the stability of the Val-Cit dipeptide motif within the linker.

Mechanism of Action and Potential for Off-Target Toxicity

The Val-Cit linker is engineered for selective cleavage by cathepsin B, a protease highly active within the lysosomal compartment of tumor cells. This targeted release mechanism is depicted in the signaling pathway below.

Caption: Targeted Payload Release via Cathepsin B Cleavage.

However, the Val-Cit motif has been shown to be susceptible to premature cleavage by other proteases present in the bloodstream, which is a primary cause of off-target toxicity.

Key Enzymes Involved in Premature Cleavage:

-

Human Neutrophil Elastase: This enzyme, present in the bloodstream, can cleave the Val-Cit dipeptide, leading to the early release of the cytotoxic payload and potential damage to healthy cells, particularly hematopoietic cells.

-

Mouse Carboxylesterase 1c (Ces1c): This plasma carboxylesterase in mice can also hydrolyze the Val-Cit linker, leading to instability in preclinical mouse models. This species-specific instability is a critical consideration when evaluating ADC efficacy and safety in rodents.

The premature release of the payload can lead to a range of adverse effects, with hematological toxicity being a common dose-limiting toxicity for ADCs employing Val-Cit linkers.

Quantitative Data

While specific toxicity values for the linker are scarce, the following table summarizes the key safety-related parameters for Val-Cit containing linkers based on available literature.

| Parameter | Observation | Implication for Safety | References |

| Plasma Stability (Human) | Generally stable | Lower risk of premature payload release and off-target toxicity in humans. | |

| Plasma Stability (Mouse) | Susceptible to cleavage by Ces1c | Potential for premature payload release, leading to off-target toxicity and potentially misleading efficacy data in mouse models. | |

| Neutrophil Elastase Susceptibility | Cleavage of the Val-Cit bond | Can lead to premature payload release and hematological toxicity. | |

| Intrinsic Linker Toxicity | Assumed to be low | The primary toxicity concern is related to the payload, not the linker itself. |

Experimental Protocols

The assessment of the safety and toxicity of this compound linkers primarily involves evaluating the stability of the ADC in biological matrices.

In Vitro Plasma Stability Assay

This assay is crucial for determining the rate of premature payload release in plasma from different species.

Objective: To quantify the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.

Methodology:

-

Incubation: The test ADC is incubated in plasma (human, mouse, rat, etc.) at 37°C.

-

Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Sample Processing: The reaction is quenched, typically by protein precipitation or freezing.

-

Analysis: The concentration of the intact ADC or the released payload is measured using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of intact ADC or the concentration of the released payload is plotted against time to determine the half-life (t½) of the ADC in plasma.

Caption: Workflow for In Vitro Plasma Stability Assay.

In Vitro Cytotoxicity Assay for Off-Target Toxicity

This assay can be designed to assess the off-target toxicity caused by premature payload release.

Objective: To evaluate the cytotoxicity of an ADC in the presence of enzymes known to cause premature linker cleavage.

Methodology:

-

Cell Culture: A target-negative cell line (e.g., HER2-negative MCF-7 for an anti-HER2 ADC) is cultured.

-

Enzyme Treatment: The ADC is pre-incubated with or without the enzyme of interest (e.g., neutrophil elastase).

-

Cell Treatment: The target-negative cells are treated with the enzyme-treated and untreated ADC, as well as the free payload as a control.

-

Viability Assessment: Cell viability is measured after a set incubation period (e.g., 72 hours) using a standard assay such as MTT.

-

Data Analysis: The IC50 values are determined to compare the off-target cytotoxicity. A significant decrease in IC50 for the enzyme-treated ADC indicates off-target toxicity due to premature payload release.

Mitigation Strategies for Off-Target Toxicity

Research has focused on modifying the Val-Cit linker to improve its plasma stability and reduce off-target toxicity.

-

Linker Modification: The addition of a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase plasma stability and resistance to Ces1c.

-

Novel Linker Designs: The development of linkers that require two enzymatic steps for payload release is being explored to enhance systemic stability.

Caption: Strategies to Mitigate Off-Target Toxicity.

Conclusion

The safety and toxicity profile of this compound is fundamentally linked to its stability as a linker within an Antibody-Drug Conjugate. While the linker itself is designed for low intrinsic toxicity, its susceptibility to premature enzymatic cleavage in the plasma can lead to significant off-target effects, primarily driven by the early release of the cytotoxic payload. A thorough understanding of the mechanisms of linker instability and the implementation of robust in vitro and in vivo assays are critical for the successful development of safe and effective ADCs utilizing this technology. Future advancements in linker chemistry, including modifications to the Val-Cit motif, hold the promise of further improving the therapeutic index of this important class of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-D-Val-Cit-PAB for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The Fmoc-D-Val-Cit-PAB (Fluorenylmethyloxycarbonyl-D-Valine-Citrulline-p-aminobenzyl alcohol) moiety is a widely utilized enzyme-cleavable linker in ADC development.[1][2][][4][5] Its dipeptide sequence, Val-Cit, is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within the cancer cells, minimizing systemic toxicity.

This document provides a detailed protocol for the chemical synthesis of this compound, summarizing key quantitative data and illustrating the experimental workflow and the mechanism of ADC action.

Data Presentation

Table 1: Summary of Reported Yields for Fmoc-Val-Cit-PAB Synthesis Steps

| Step | Description | Starting Materials | Key Reagents | Reported Yield | Reference |

| 1 | Amide bond formation | Fmoc-L-Citrulline | 4-aminobenzyl alcohol, HATU, DIPEA | 60-65% | |

| 2 | Fmoc deprotection & peptide coupling | Fmoc-Cit-PABOH | Triethylamine, Fmoc-Val-OSu | 85-95% | |

| 3 | Alternative final coupling | Fmoc-Val-Cit | 4-aminobenzyl alcohol, EEDQ | 82% |

Experimental Protocols

This section details an improved, high-yield solution-phase synthesis of this compound, adapted from methodologies that report high diastereoselectivity and reproducible results.

Materials and Reagents

-

Fmoc-D-Val-OSu (N-succinimidyl ester)

-

Fmoc-L-Citrulline

-

4-aminobenzyl alcohol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Triethylamine (TEA)

-

Piperidine

-

DMF (N,N-Dimethylformamide), anhydrous

-

DCM (Dichloromethane)

-

Methanol (MeOH)

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Synthesis Workflow Diagram

References

Application Notes and Protocols for the Conjugation of MMAE Payload to Fmoc-D-Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical conjugation of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to the enzyme-cleavable Fmoc-D-Val-Cit-PAB (Fmoc-valine-citrulline-p-aminobenzylcarbamate) linker. This linker-payload conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), where the Fmoc-protecting group allows for further derivatization or direct use in specific research applications.

The Val-Cit dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2][3] Following enzymatic cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination to release the active MMAE payload inside the target cell, thereby minimizing systemic toxicity.[4] This targeted release mechanism is a cornerstone of modern ADC technology.

These protocols outline the necessary reagents, conditions, and purification methods for the successful synthesis of this compound-MMAE, along with characterization data and visualizations to aid in understanding the underlying chemical principles and workflows.

Data Presentation

Table 1: Summary of Reaction Components and Reported Yields for this compound-MMAE Synthesis

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound-OH | 1.0 equivalent | The starting linker material. |

| Monomethyl Auristatin E (MMAE) | 1.0 - 1.1 equivalents | The cytotoxic payload. |

| Coupling Reagents | ||

| HATU | 1.0 - 1.2 equivalents | Peptide coupling agent. Activates the carboxylic acid. |

| HOBt | 1.0 equivalent | Reduces racemization and improves reaction efficiency.[5] |

| Base | ||

| DIPEA (DIPEA) | 2.0 - 4.0 equivalents | A non-nucleophilic base to facilitate the coupling reaction. |

| Solvent | ||

| Anhydrous DMF | Sufficient volume | A common polar aprotic solvent for peptide coupling. |

| Reaction Conditions | ||

| Temperature | Room Temperature | Mild conditions are generally sufficient. |

| Reaction Time | 1 - 24 hours | Monitored by HPLC or LC-MS. |

| Purification | ||

| Method | Preparative RP-HPLC | Standard method for purifying linker-payload conjugates. |

| Reported Yield | 70% - 80% | Isolated yield after purification and lyophilization. |

| Purity | >95% | Typically achieved after preparative HPLC. |

Experimental Protocols

Protocol 1: Coupling of MMAE to this compound Linker

This protocol details the chemical conjugation of the MMAE payload to the this compound linker using HATU-mediated peptide coupling.

Materials:

-

This compound-OH

-

Monomethyl Auristatin E (MMAE)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N'-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound-OH (1.0 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

-

Pre-activation: To the stirred solution, add HATU (1.1 eq.). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid of the linker.

-

Initiation of Coupling: Add DIPEA (2.5 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction progress should be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound-OH) is consumed. This typically takes between 4 to 16 hours.

-

Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water.

-

Purification: The crude product is then purified by preparative RP-HPLC.

Protocol 2: Purification of this compound-MMAE by Preparative RP-HPLC